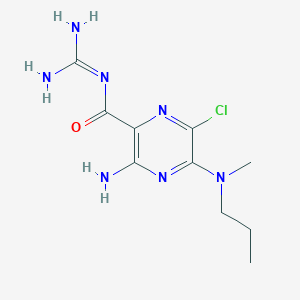

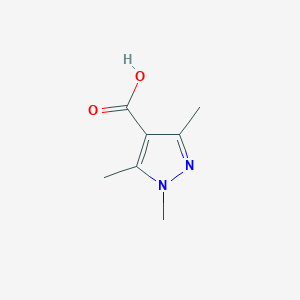

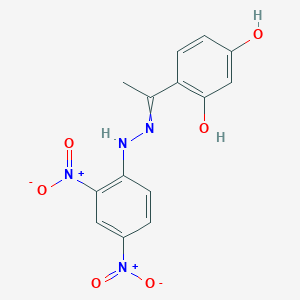

1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound used in scientific research. It is a yellow-orange crystalline powder that is soluble in water and organic solvents. DNPH is widely used in analytical chemistry to detect and quantify carbonyl compounds, which are important intermediates in many biochemical pathways.

Mechanism of Action

The mechanism of action of DNPH involves the formation of a hydrazone derivative with carbonyl compounds. The reaction is catalyzed by acid or base, and the resulting hydrazone is stable and can be analyzed by spectroscopic methods. The reaction is highly specific for carbonyl compounds and does not react with other functional groups such as alcohols and amines.

Biochemical and Physiological Effects

DNPH is not known to have any significant biochemical or physiological effects. It is considered to be relatively non-toxic and safe to handle in the laboratory. However, it should be handled with care and appropriate safety precautions should be taken to avoid exposure to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

DNPH has several advantages for lab experiments. It is a highly specific reagent for detecting carbonyl compounds, and can be used to quantify them in complex mixtures such as biological fluids and environmental samples. It is also relatively easy to handle and can be used in a wide range of analytical techniques such as UV-Vis, HPLC, and GC-MS.

However, there are also some limitations to the use of DNPH. It can only detect carbonyl compounds and does not react with other functional groups such as alcohols and amines. It also requires a relatively large amount of sample, which can be a limitation when working with limited amounts of material. In addition, DNPH can interfere with some analytical methods such as LC-MS, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of DNPH in scientific research. One area of interest is the development of new analytical methods that can detect carbonyl compounds in real-time. This could be useful for monitoring changes in carbonyl compound levels in biological fluids and environmental samples. Another area of interest is the development of new derivatives of DNPH that can detect other functional groups such as alcohols and amines. This could expand the range of applications for DNPH in analytical chemistry. Finally, there is also interest in the use of DNPH as a potential therapeutic agent for the treatment of carbonyl-related diseases such as Alzheimer's disease and diabetes.

Synthesis Methods

DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with 2,4-dihydroxyacetophenone. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of DNPH is typically around 70-80%.

Scientific Research Applications

DNPH is widely used in scientific research as a reagent for detecting and quantifying carbonyl compounds. Carbonyl compounds are formed by the oxidation of aldehydes and ketones, which are important intermediates in many biochemical pathways. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be analyzed by various spectroscopic methods such as UV-Vis, HPLC, and GC-MS. DNPH is particularly useful for detecting carbonyl compounds in complex mixtures such as biological fluids and environmental samples.

properties

CAS RN |

1166-12-7 |

|---|---|

Product Name |

1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone |

Molecular Formula |

C14H12N4O6 |

Molecular Weight |

332.27 g/mol |

IUPAC Name |

4-[N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]benzene-1,3-diol |

InChI |

InChI=1S/C14H12N4O6/c1-8(11-4-3-10(19)7-14(11)20)15-16-12-5-2-9(17(21)22)6-13(12)18(23)24/h2-7,16,19-20H,1H3 |

InChI Key |

AXYZBIJYZKKFRR-UHFFFAOYSA-N |

SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)